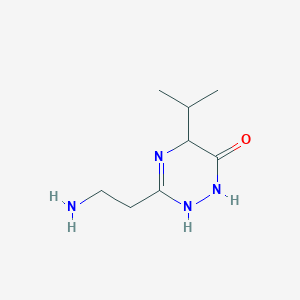
(S)-2-(1-Amino-2-hydroxyethyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-(1-AMINO-2-HYDROXYETHYL)BENZONITRILEHCL is a chiral compound that features an amino group and a hydroxyl group attached to an ethyl chain, which is further connected to a benzonitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(1-AMINO-2-HYDROXYETHYL)BENZONITRILEHCL typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as a benzonitrile derivative and an amino alcohol.
Chiral Resolution: The chiral center is introduced through a resolution process, often using chiral catalysts or chiral auxiliaries.
Reaction Conditions: The reaction conditions may include specific temperatures, solvents, and catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of (S)-2-(1-AMINO-2-HYDROXYETHYL)BENZONITRILEHCL may involve:
Large-Scale Synthesis: Scaling up the laboratory synthesis to industrial levels, ensuring consistent quality and yield.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the compound.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-(1-AMINO-2-HYDROXYETHYL)BENZONITRILEHCL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or hydrogen gas with a catalyst.
Solvents: Common solvents include water, ethanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the nitrile group may produce a primary amine.
Applications De Recherche Scientifique
(S)-2-(1-AMINO-2-HYDROXYETHYL)BENZONITRILEHCL has several scientific research applications, including:
Medicinal Chemistry: It may serve as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound may be used in studies to understand its biological activity and potential therapeutic effects.
Industrial Applications: It may find use in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-2-(1-AMINO-2-HYDROXYETHYL)BENZONITRILEHCL involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups may participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-2-(1-AMINO-2-HYDROXYETHYL)BENZONITRILEHCL: The enantiomer of the compound, which may have different biological activity.
2-(1-AMINO-2-HYDROXYETHYL)BENZONITRILE: The non-chiral version of the compound.
Other Benzonitrile Derivatives: Compounds with similar structures but different functional groups.
Uniqueness
(S)-2-(1-AMINO-2-HYDROXYETHYL)BENZONITRILEHCL is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions with other molecules.
Propriétés
Formule moléculaire |
C9H10N2O |
|---|---|
Poids moléculaire |
162.19 g/mol |
Nom IUPAC |
2-[(1S)-1-amino-2-hydroxyethyl]benzonitrile |
InChI |
InChI=1S/C9H10N2O/c10-5-7-3-1-2-4-8(7)9(11)6-12/h1-4,9,12H,6,11H2/t9-/m1/s1 |
Clé InChI |
KACKDXQDSOFGIC-SECBINFHSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)C#N)[C@@H](CO)N |
SMILES canonique |
C1=CC=C(C(=C1)C#N)C(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Bromo-8-methoxypyrido[1,2-a]pyrimidin-4-one](/img/structure/B15234611.png)
![Ethyl7-formylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B15234615.png)


![3-Bromobenzo[b]thiophen-4-amine](/img/structure/B15234643.png)
![3-(4-(Dimethylamino)phenyl)-1-ethyl-6-methylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B15234655.png)

![cis-3-Azabicyclo[4.1.0]heptane-2-carboxylic acid hcl](/img/structure/B15234681.png)


![2-Methyl-octahydrocyclopenta[c]pyrrol-5-one](/img/structure/B15234691.png)
